molecular formula C22H22FN3O2 B2751014 1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 862814-18-4

1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No. B2751014
CAS RN: 862814-18-4
M. Wt: 379.435
InChI Key: DLPIJOAEVYPXSO-UHFFFAOYSA-N
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Description

1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione, also known as Compound 1, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.

Scientific Research Applications

Luminescent Properties and Electron Transfer

Novel piperazine-substituted naphthalimide compounds have been synthesized, revealing significant fluorescence quantum yields and demonstrating the potential for applications as pH probes and in photo-induced electron transfer (PET) processes. These findings indicate the compound's utility in developing luminescent materials and sensors, with specific applications in monitoring environmental and biological systems (Gan et al., 2003).

Biological Evaluation and Antimicrobial Activity

The synthesis and biological evaluation of novel piperazine derivatives, including those structurally related to the compound , have shown significant antibacterial and antifungal activities. This highlights the potential for developing new antimicrobial agents based on these structures, addressing the need for novel treatments against resistant microbial strains (Rajkumar et al., 2014).

HIV-1 Attachment Inhibition

Studies on indole-based derivatives with piperazine substitution patterns have identified compounds as potent inhibitors of HIV-1 attachment. These findings underscore the importance of piperazine derivatives in developing antiviral therapeutics, particularly those targeting the early stages of viral infection (Wang et al., 2009).

Synthesis of Dihydropyrimidinone Derivatives

Research into the Biginelli synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has yielded compounds with good yields. This underscores the utility of such derivatives in synthesizing heterocyclic compounds, which are crucial in pharmaceutical development and materials science (Bhat et al., 2018).

Organic Crystal Engineering

Studies focusing on the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] have provided insights into organic crystal engineering. These studies are pivotal for understanding the molecular basis of crystal formation and stability, with implications for designing materials with specific properties (Weatherhead-Kloster et al., 2005).

properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-15-20(16-7-3-5-9-18(16)24(15)2)21(27)22(28)26-13-11-25(12-14-26)19-10-6-4-8-17(19)23/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPIJOAEVYPXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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